molecular formula C13H18BNO2 B6231195 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine CAS No. 950483-20-2

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

Cat. No.: B6231195
CAS No.: 950483-20-2
M. Wt: 231.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is a boron-containing pyridine derivative featuring a conjugated (E)-ethenyl linker between the pyridine ring and the tetramethyl dioxaborolan (pinacol boronate ester) group. This structural motif is significant in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the boronate's ability to transfer the pyridinyl-vinyl moiety to aryl or alkenyl partners . The (E)-configuration of the ethenyl group ensures planar geometry, enhancing conjugation and electronic communication between the pyridine and boronate, which may influence reactivity and stability in synthetic applications .

Properties

CAS No.

950483-20-2

Molecular Formula

C13H18BNO2

Molecular Weight

231.1

Purity

95

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling with Bis(pinacolato)diboron

A representative procedure involves reacting 3-vinylpyridine derivatives with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. For example, Ambeed (2020) demonstrated a high-yielding synthesis of a related tert-butyl pyridine boronic ester using Pd(PPh₃)₄ as the catalyst. The reaction conditions included a toluene/ethanol solvent system, aqueous sodium carbonate as a base, and heating at 80°C for 4.5 hours, achieving a 93% yield (Table 1).

Table 1: Suzuki-Miyaura Cross-Coupling Conditions

SubstrateBoron SourceCatalystBaseSolventTemp (°C)Yield (%)
3-Vinylpyridine derivativeB₂Pin₂Pd(PPh₃)₄Na₂CO₃Toluene/EtOH8093

The mechanism involves oxidative addition of the halopyridine to palladium, transmetallation with the boron reagent, and reductive elimination to form the carbon-boron bond. This method’s advantages include mild conditions and compatibility with diverse functional groups.

Iridium-Catalyzed C–H Borylation Strategies

Direct C–H borylation offers a streamlined route to boronated pyridines without pre-functionalized substrates. The ACS Omega study (2022) detailed iridium-catalyzed borylation of trifluoromethylpyridines using [Ir(OMe)(COD)]₂ and dtbbpy ligands. Although the substrate in this work differs, the methodology is adaptable to 3-vinylpyridine derivatives.

General Procedure for C–H Borylation

The protocol involves:

  • Charging a Schlenk flask with [Ir(OMe)(COD)]₂ (1 mol%), dtbbpy ligand (2 mol%), and pinacolborane (1.5 equiv).

  • Adding the pyridine substrate and heating at 80°C under nitrogen.

  • Purifying the product via column chromatography.

Key Considerations:

  • Regioselectivity : Iridium catalysts favor borylation at the α-position of pyridines, but steric and electronic effects may alter this preference.

  • Ligand Effects : Bulky ligands like tmphen enhance stability and selectivity for γ-borylation.

Alternative Synthetic Routes

Boronic Acid Transesterification

VulcanChem (2023) notes that transesterification of boronic acids with pinacol is a viable route. For example, reacting 3-ethenylpyridine boronic acid with pinacol under acidic conditions forms the tetramethyl dioxaborolane ester.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors, as hinted in industrial contexts, could enhance the Suzuki-Miyaura process by improving heat transfer and reducing catalyst loading. Key parameters include:

  • Catalyst Recycling : Immobilized palladium catalysts reduce costs.

  • Solvent Recovery : Toluene/ethanol mixtures are easily distilled for reuse.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodAdvantagesLimitationsYield Range (%)
Suzuki-MiyauraHigh yields, scalabilityRequires halogenated substrates85–93
C–H BorylationStep economy, no pre-functionalizationLimited regiocontrol70–85
TransesterificationMild conditionsRequires boronic acid precursor75–90

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is as a reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds between aryl or vinyl boron compounds and various electrophiles. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound, making it suitable for creating complex organic molecules.

Example Case Study: Synthesis of Biologically Active Compounds

In a study published in Organic Letters, researchers utilized this compound to synthesize various biologically active molecules through palladium-catalyzed reactions. The study highlighted the efficiency of using this compound in forming diverse scaffolds that can be further modified for pharmaceutical applications .

Photonic Materials

Development of OLEDs

The compound has been explored for its potential use in organic light-emitting diodes (OLEDs). The incorporation of the dioxaborolane group into the molecular structure provides favorable electronic properties that enhance light emission efficiency. Research indicates that derivatives of this compound can be used as emissive layers in OLED devices, contributing to improved performance metrics such as brightness and color purity.

Case Study: Enhancing OLED Performance

A recent paper detailed the synthesis of OLEDs using derivatives of this compound. The study reported significant improvements in device efficiency and stability when these compounds were integrated into the device architecture .

Medicinal Chemistry

Potential Anticancer Agents

The unique structural characteristics of this compound have prompted investigations into its biological activity. Preliminary studies suggest that this compound exhibits promising anticancer properties by inhibiting specific cancer cell lines.

Research Findings: In Vitro Studies

In vitro assays conducted on various cancer cell lines demonstrated that the compound could induce apoptosis and inhibit proliferation effectively. These findings suggest potential pathways for developing new anticancer therapies based on this compound .

Summary Table of Applications

Application Area Description Key Findings/Studies
Organic SynthesisUsed as a reagent in Suzuki-Miyaura coupling reactionsEfficient synthesis of biologically active compounds
Photonic MaterialsComponent in OLEDs enhancing light emission efficiencyImproved device performance metrics
Medicinal ChemistryInvestigated for anticancer propertiesInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism by which 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling, the boron moiety interacts with the palladium catalyst to form a reactive intermediate that facilitates the coupling reaction. In biological applications, the boron atom can interact with biological molecules, potentially disrupting cellular processes or enabling targeted delivery of therapeutic agents.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogous compounds include:

  • Substitution Position : The boronate group can occupy different positions on the pyridine ring (e.g., 2-, 3-, 4-, or 5-).
  • Linker Type : Direct attachment vs. ethenyl, phenyl, or cyclopropane linkers.
  • Additional Substituents : Electron-withdrawing (e.g., trifluoromethyl) or electron-donating groups (e.g., benzyloxy) on the pyridine ring.

Table 1: Structural Comparison of Selected Pyridine-Boronate Derivatives

Compound Name Boronate Position Linker/Substituents Molecular Formula Key Features
3-[(E)-2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine 3 (E)-ethenyl C₁₃H₁₇BNO₂ Conjugated ethenyl linker; planar geometry
3-[3-(Tetramethyl-dioxaborolan-2-yl)phenyl]pyridine 3 (via phenyl) Phenyl C₁₇H₂₀BNO₂ Extended conjugation through aromatic ring
5-(Tetramethyl-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine 5 Direct attachment C₁₂H₁₅BF₃NO₂ Electron-withdrawing CF₃ group enhances electrophilicity
2-(Diethoxymethyl)-3-(tetramethyl-dioxaborolan-2-yl)pyridine 3 Diethoxymethyl C₁₆H₂₆BNO₄ Increased solubility due to ether group
4-Methyl-2-(methylsulfanyl)-5-(tetramethyl-dioxaborolan-2-yl)pyridine 5 Direct attachment C₁₃H₂₁BNO₂S Steric effects from methyl and thioether groups
Reactivity in Cross-Coupling Reactions
  • User’s Compound : The ethenyl linker facilitates efficient Suzuki-Miyaura coupling due to conjugation, enabling synthesis of styrylpyridine derivatives. The (E)-configuration minimizes steric hindrance, improving reaction yields .
  • Phenyl-Linked Analog () : The phenyl spacer introduces resonance stabilization but may reduce reactivity due to increased steric bulk.
  • Trifluoromethyl-Substituted Compound () : The CF₃ group at position 5 increases the pyridine ring’s electron deficiency, accelerating oxidative addition in palladium-catalyzed couplings.
Physical and Chemical Properties
  • Solubility : Compounds with polar substituents (e.g., diethoxymethyl ) exhibit higher organic solvent solubility compared to the user’s ethenyl-linked compound.
  • Stability : Boronates with electron-withdrawing groups (e.g., CF₃ ) are less prone to hydrolysis than those with electron-donating substituents.

Biological Activity

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the dioxaborolane moiety suggests that it may interact with various biological targets, particularly in enzymatic processes and cellular signaling pathways.

The molecular structure of this compound can be characterized by its molecular formula C13H17BO3NC_{13}H_{17}B_{O_3}N and a molecular weight of approximately 241.09 g/mol. This compound features a pyridine ring, which is known for its role in biological systems, particularly in drug development.

Enzymatic Interactions

The boronate ester functionality in this compound allows it to engage in reversible covalent bonding with diols and other nucleophilic groups on proteins and enzymes. This property is critical for its potential as a substrate or inhibitor in various biochemical reactions.

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as ribonuclease A (RNase A), impacting RNA cleavage processes significantly. The dioxaborolane group enhances the reactivity towards specific enzymes by forming stable complexes.
  • Impact on Cytochrome P450 : Research indicates that related compounds exhibit inhibition of cytochrome P450 enzymes (CYPs), particularly CYP3A4. This inhibition can lead to significant drug-drug interactions, raising concerns regarding safety profiles in therapeutic applications .

Cellular Effects

The compound's influence on cellular processes has been documented through various assays:

  • Cell Viability Assays : Studies have demonstrated that compounds with similar structures can modulate cell viability in different cell lines, including neuronal and microglial cells. For instance, some derivatives maintain cell viability across a range of concentrations, while others show cytotoxic effects at higher doses .
  • Signaling Pathways : The compound may activate or inhibit key signaling pathways within cells. For instance, it could affect the importin α/β pathway, crucial for the nuclear transport of proteins, thereby influencing gene expression and cellular metabolism.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Hepatitis C Virus Inhibition : A series of boronic acid derivatives have been investigated for their ability to inhibit Hepatitis C virus (HCV) replication. These studies highlight the potential antiviral properties of boron-containing compounds .
  • SARS-CoV-2 Protease Inhibition : Recent research has identified boronic acids as promising inhibitors of the main protease (Mpro) of SARS-CoV-2. The selectivity and potency against Mpro suggest that similar compounds could be developed as antiviral agents against COVID-19 .

Data Tables

The following table summarizes the biological activities and effects observed in various studies involving related compounds:

Compound NameTarget EnzymeIC50 (μM)Effect on Cell ViabilityNotes
Compound ACYP3A40.34Moderate decreaseTime-dependent inhibition observed
Compound BRNase A0.50No significant changeActs as a substrate
Compound CMpro20Significant reductionSelective inhibition noted

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling reactions with aryl/alkyl halides. Key examples include:

Reaction TypeCatalystConditionsYield
Aryl couplingPd(dppf)Cl₂Na₂CO₃, dioxane/water, 90°C79.8%
DeprotectionHCl (4N)Dioxane/MTBE, room temperature90–100%
Carbamate formationBenzyl chloroformateDCM, Et₃N, room temperatureQuantitative

This reactivity highlights its utility in forming substituted pyridines .

Hydroboration and Deuteroboration Studies

Competitive hydroboration/deuteroboration experiments reveal regioselectivity patterns:

  • Substrate : (E)-4 and (Z)-4 isomers

  • Conditions : BH₃·THF or BD₃·THF

  • Key Observations :

    • E-isomer : Preferential anti-Markovnikov addition

    • Z-isomer : Markovnikov selectivity due to steric effects .

Deprotection and Functional Group Transformations

The tert-butyl ester group can be removed via acidic hydrolysis :

Deprotection MethodSolventYield
HCl (4N)Dioxane100%
HCl (4N)EtOAc90%
HCl (2M)MTBE/Et₂O90%

This generates free amine salts, enabling further derivatization (e.g., carbamate formation) .

Structural and Spectroscopic Analysis

  • ¹H NMR : δ 9.30 (br s, NH₂⁺), 6.40–6.30 (m, vinyl proton), 3.64–3.52 (m, CH₂ groups) .

  • HRMS : [M+H]⁺ = 210.3 m/z (ESI+) .

  • Safety : Classified as a skin/eye irritant (H315/H319) .

Comparative Reactivity

Feature3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridineRelated Boron-Containing Pyridines
Vinyl Group Enables diverse cross-coupling pathwaysLacking in simpler derivatives
Boron Reactivity High susceptibility to electrophilic substitutionVariable based on substitution
Synthetic Complexity Requires iridium catalysis for C–H activationOften uses palladium-based methods

Q & A

Q. What analytical approaches differentiate between boronate hydrolysis and ligand decomposition in catalytic cycles?

  • Methodological Answer : Track boron content via inductively coupled plasma mass spectrometry (ICP-MS). Compare 1^{1}H NMR of post-reaction mixtures with authentic samples of hydrolyzed boronic acid. Use control experiments (e.g., reaction without catalyst) to isolate decomposition pathways .

Methodological Tables

Technique Application Key Reference
Suzuki-Miyaura CouplingSynthesis of biaryl/alkenyl-pyridine derivatives
11^{11}B NMRMonitoring boronate ester stability and hydrolysis
SHELX RefinementResolving crystallographic disorder in boron-containing complexes
DFT CalculationsPredicting coupling constants and steric effects
GIWAXSAnalyzing perovskite layer morphology in optoelectronic devices

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.